

Biological activity of Orientin-2"-O-p-trans-coumarate

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Compound of Interest

Compound Name: *Orientin-2"-O-p-trans-coumarate*

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An In-Depth Technical Guide to the Biological Activity of **Orientin-2"-O-p-trans-coumarate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orientin-2"-O-p-trans-coumarate is a naturally occurring flavonoid C-glycoside predominantly isolated from the seeds of *Trigonella foenum-graecum* (Fenugreek).[1][2] As a derivative of the well-studied flavone orientin, this compound benefits from the addition of a p-trans-coumaroyl group, which can modulate its biological profile. While research specifically targeting **Orientin-2"-O-p-trans-coumarate** is still emerging, available data and the activities of its close structural analogs suggest significant potential in several therapeutic areas. This document provides a comprehensive technical overview of its known biological activities, supported by quantitative data where available, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and workflows. The primary reported activities include potent antioxidant effects, enzyme inhibition, and the promotion of cell proliferation under specific conditions of oxidative stress.[2]

Physicochemical Properties

- Molecular Formula: $C_{30}H_{26}O_{13}$
- Molecular Weight: 594.52 g/mol

- Compound Class: Flavonoid C-Glycoside, Coumaroyl Ester
- Natural Sources: *Trigonella foenum-graecum* (Fenugreek) seeds, *Swertia mileensis*.[\[1\]](#)

Core Biological Activities

The biological profile of **Orientin-2''-O-p-trans-coumarate** is characterized by several key activities, primarily investigated through in vitro models.

Cell Proliferation Promoting Effect

One of the most specifically cited activities of **Orientin-2''-O-p-trans-coumarate** is its ability to protect and promote cell growth in the presence of oxidative stress. A key study demonstrated that it strongly promoted the proliferation of human embryonic lung fibroblast (2BS) cells that had been damaged by hydrogen peroxide (H₂O₂).[\[1\]](#)[\[3\]](#) This cytoprotective effect suggests potential applications in regenerative medicine or as a protective agent against oxidative tissue damage.

Table 1: Proliferative Activity Data

| Compound | Cell Line | Condition | Observed Effect | Quantitative Data | Reference |
|----------|-----------|-----------|-----------------|-------------------|-----------|
|----------|-----------|-----------|-----------------|-------------------|-----------|

| **Orientin-2''-O-p-trans-coumarate** | 2BS | H₂O₂ Induced Stress | Strong promotion of cell proliferation | Not specified in literature |[\[1\]](#)[\[4\]](#)[\[5\]](#) |

Enzyme Inhibition: Xanthine Oxidase

While direct inhibitory data for **Orientin-2''-O-p-trans-coumarate** against xanthine oxidase (XO) is not available, compelling evidence from its close structural isomers, isoorientin 2''-O-(E)-p-coumarate and isovitexin 2''-O-(E)-p-coumarate, demonstrates potent activity.[\[3\]](#) Xanthine oxidase is a critical enzyme in purine metabolism that produces uric acid and reactive oxygen species (ROS); its inhibition is a key strategy for treating gout.[\[6\]](#)[\[7\]](#) The data suggests that the C-glycosylflavone scaffold with a coumaroyl acylation is effective for XO inhibition, likely through a mixed-type inhibition mechanism.[\[3\]](#)

Table 2: Xanthine Oxidase Inhibition Data (Structural Isomers)

| Compound | Target Enzyme | IC ₅₀ (μM) | Inhibition Type | Reference |
|-----------------------------------|------------------|-----------------------|-----------------|-----------|
| Isoorientin 2''-O-(E)-p-coumarate | Xanthine Oxidase | 35.85 ± 0.64 | Mixed-type | [3] |

| Isovitexin 2''-O-(E)-p-coumarate | Xanthine Oxidase | 36.08 ± 0.93 | Mixed-type |[3] |

Antioxidant Activity

Orientin-2''-O-p-trans-coumarate is consistently described as possessing potent antioxidant activity.[2][8] This is a characteristic feature of many flavonoids, which can act as free radical scavengers, hydrogen donors, and metal chelators.[9] The antioxidant capacity is fundamental to its other biological effects, including its cytoprotective and putative anti-inflammatory actions.

Table 3: Antioxidant Activity Data

| Compound | Assay Type | IC ₅₀ or % Inhibition | Reference |
|--|-------------------------|----------------------------------|-----------|
| Orientin-2''-O-p-trans-coumarate | General Antioxidant | Described as "potent" | [2][8] |
| Trigonella foenum-graecum Methanol Extract | DPPH Radical Scavenging | IC ₅₀ : 3.85 μg/mL | [3] |

| Trigonella foenum-graecum Methanol Extract | ABTS Radical Scavenging | IC₅₀: 44.49 μg/mL |[3] |

Note: Quantitative data for the pure compound is not specified in the literature; data for a relevant plant extract is provided for context.

Putative Anti-inflammatory and Anticancer Activities

The parent compound, orientin, exhibits well-documented anti-inflammatory and anticancer properties, primarily through the modulation of key signaling pathways like NF-κB and the induction of apoptosis.[10][11] It is plausible that **Orientin-2''-O-p-trans-coumarate** shares

some of these activities, as the core flavonoid structure is responsible for many of these interactions. However, direct experimental evidence for the coumarate derivative is currently lacking.

Experimental Protocols

This section provides detailed methodologies for key assays relevant to the biological evaluation of **Orientin-2''-O-p-trans-coumarate**.

2BS Cell Proliferation Assay (MTT Method)

This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytoprotective and proliferative effects of the compound against H₂O₂-induced damage as investigated by Wang et al. (2010).^[1]

- **Cell Culture:** Human embryonic lung fibroblast (2BS) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
- **Seeding:** Cells are seeded into 96-well plates at a density of 5×10^3 cells/well and allowed to adhere for 24 hours.
- **Induction of Oxidative Stress:** The culture medium is replaced with a medium containing a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to induce cellular damage.
- **Treatment:** Concurrently or immediately after H₂O₂ exposure, cells are treated with various concentrations of **Orientin-2''-O-p-trans-coumarate** (e.g., 1, 10, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Control wells include untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.
- **Incubation:** The plates are incubated for an additional 48-72 hours.
- **MTT Addition:** 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

- Solubilization: The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Xanthine Oxidase Inhibition Assay

This spectrophotometric protocol is designed to measure the inhibition of uric acid formation from the substrate xanthine.^{[12][13]}

- Reagent Preparation:
 - Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.
 - Substrate Solution: Xanthine solution (e.g., 150 μ M) prepared in the phosphate buffer.
 - Enzyme Solution: Xanthine oxidase from bovine milk (e.g., 0.1 units/mL) prepared in phosphate buffer immediately before use.
 - Test Compound: A stock solution of **Orientin-2''-O-p-trans-coumarate** is prepared in DMSO and serially diluted to desired concentrations.
- Assay Mixture: In a 96-well UV-transparent plate or quartz cuvette, the following are added:
 - 100 μ L Phosphate Buffer
 - 50 μ L Test Compound dilution (or DMSO for control)
 - 50 μ L Substrate Solution
- Reaction Initiation: The reaction is initiated by adding 50 μ L of the Enzyme Solution to the mixture. Allopurinol is used as a positive control.
- Kinetic Measurement: The plate is immediately placed in a spectrophotometer, and the absorbance at 293 nm (the wavelength of maximum absorbance for uric acid) is measured every 30 seconds for 10-15 minutes at 25°C.

- **Data Analysis:** The rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve) is calculated. The percentage inhibition is determined using the formula: $\text{Inhibition (\%)} = [(\text{Rate_Control} - \text{Rate_Sample}) / \text{Rate_Control}] * 100$. The IC_{50} value is calculated by plotting percentage inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

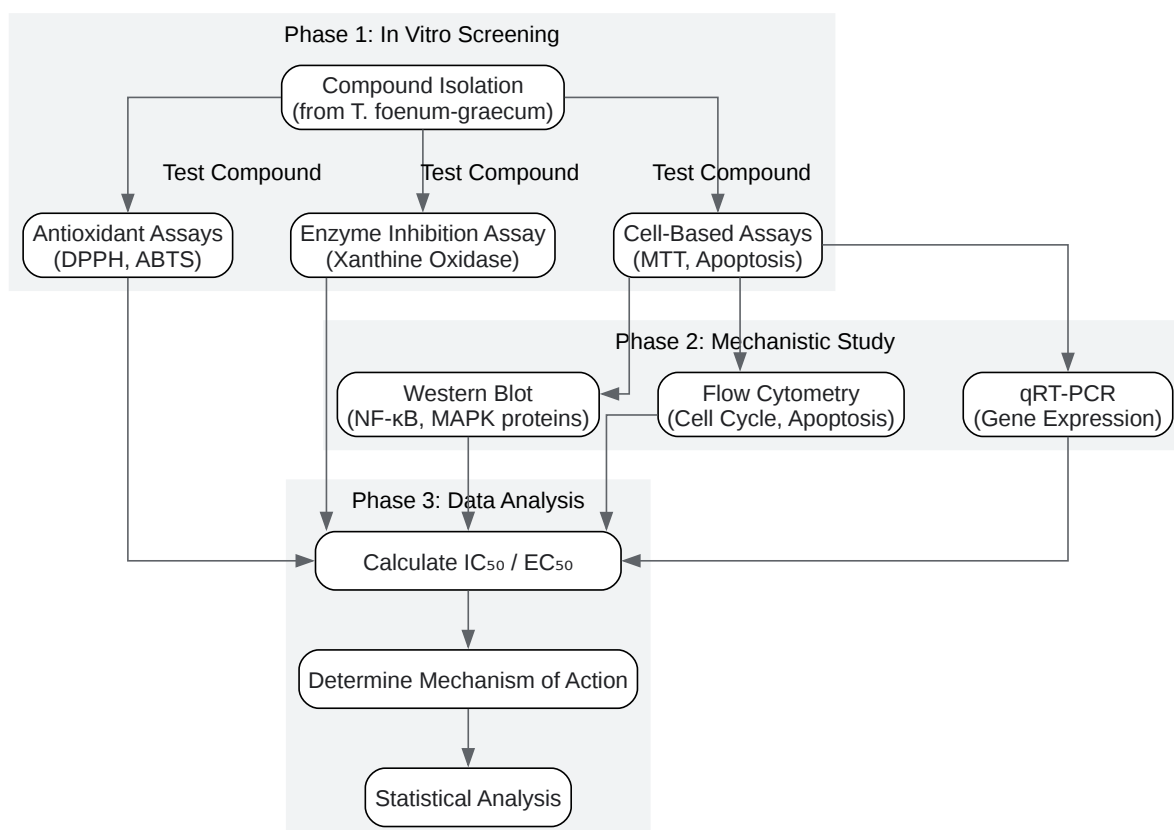
This protocol measures the antioxidant capacity of the compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.^{[14][15]}

- **Reagent Preparation:**
 - **DPPH Solution:** A 0.1 mM solution of DPPH is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
 - **Test Compound:** A stock solution of **Orientin-2"-O-p-trans-coumarate** is prepared in methanol and serially diluted. Ascorbic acid or Trolox is used as a positive control.
- **Reaction Mixture:** In a 96-well plate, 100 μL of the test compound dilution is mixed with 100 μL of the DPPH solution.
- **Incubation:** The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
- **Data Analysis:** The scavenging activity is calculated using the formula: $\text{Scavenging (\%)} = [(\text{Abs_Control} - \text{Abs_Sample}) / \text{Abs_Control}] * 100$. The IC_{50} value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

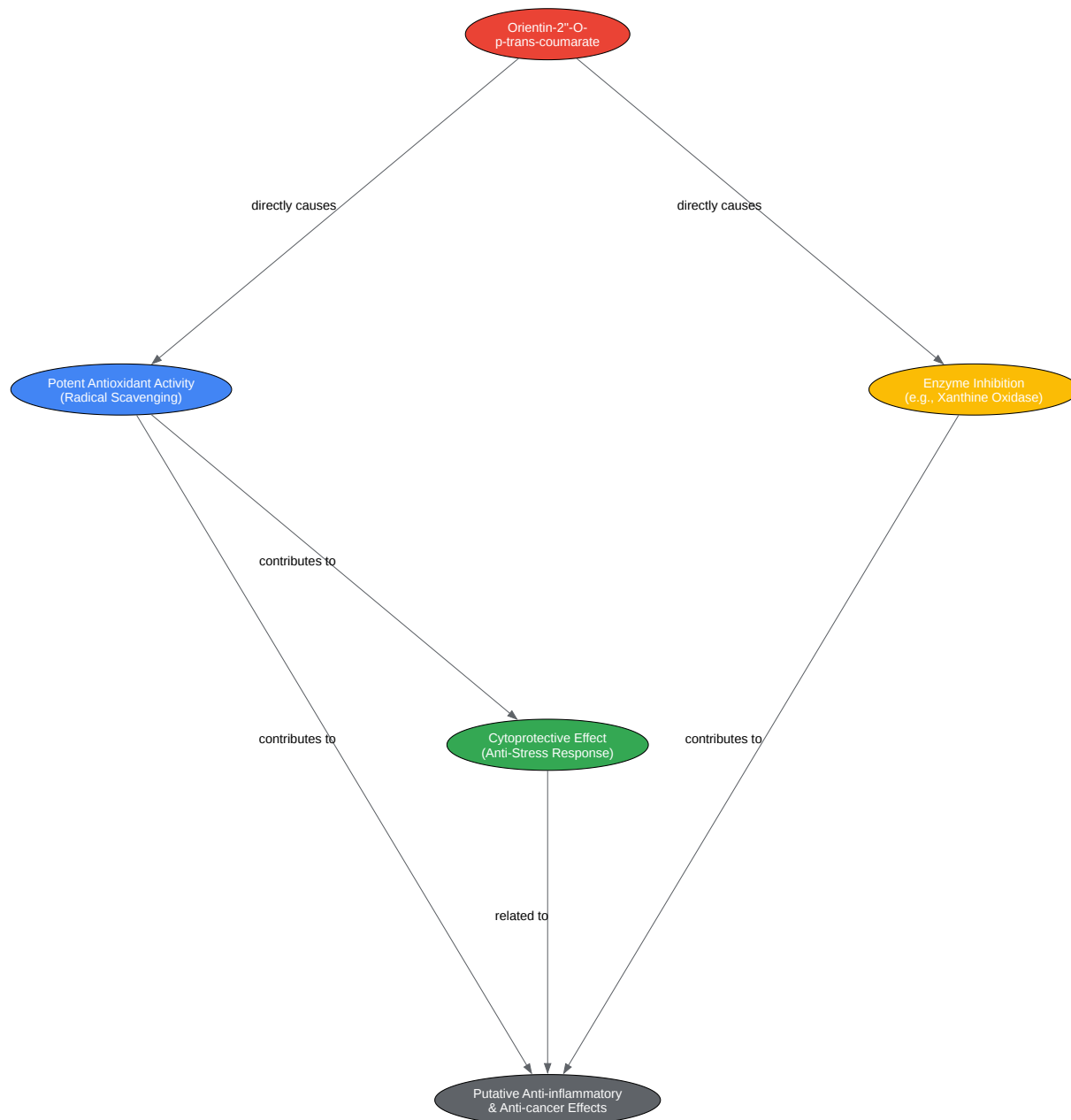
Experimental and Logical Diagrams

The following diagrams illustrate a typical experimental workflow for assessing bioactivity and the logical relationship between the compound's core effects.



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Bioactivity Assessment Workflow for **Orientin-2''-O-p-trans-coumarate**.

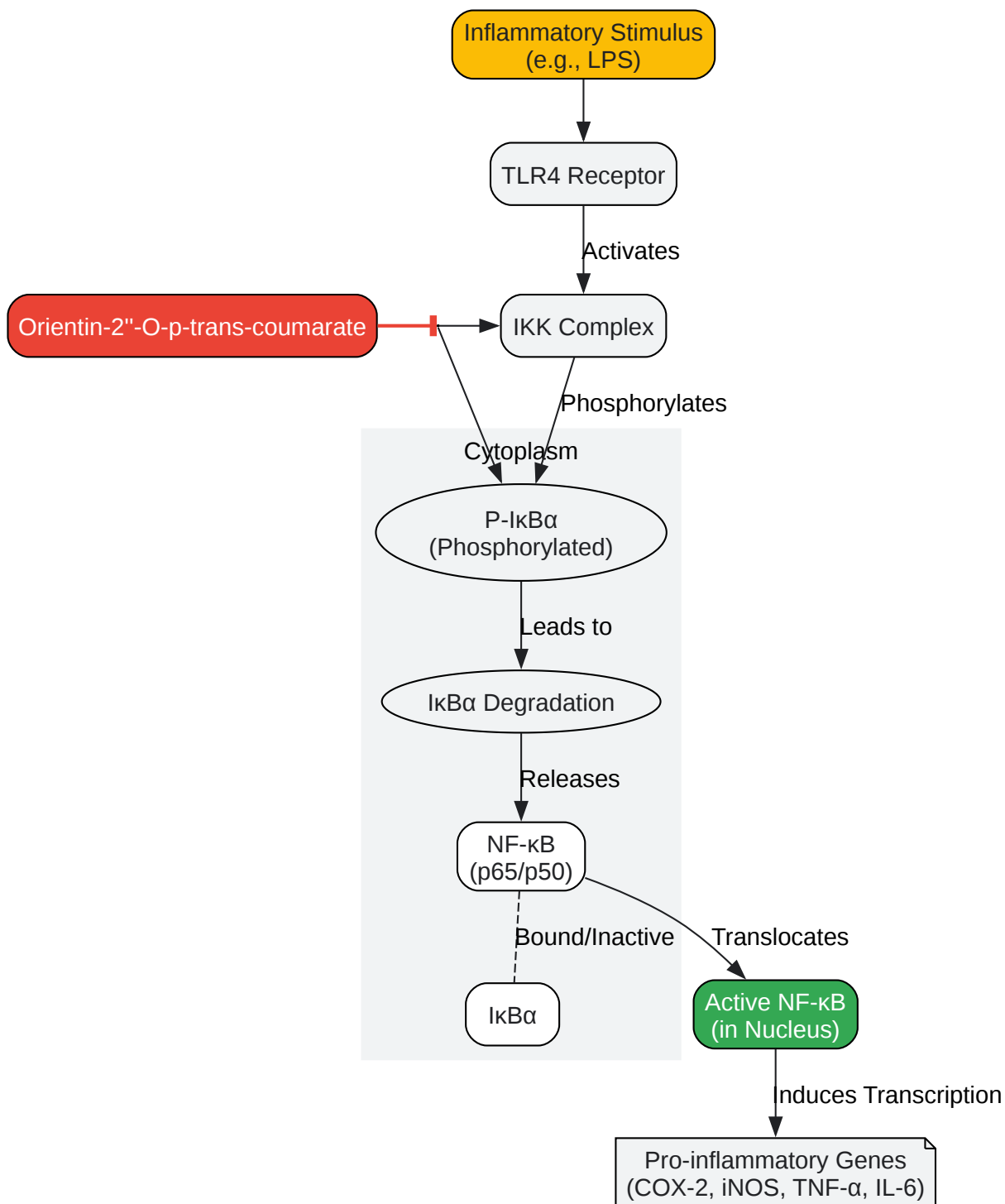


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Logical relationships between the core biological activities.

Putative Signaling Pathway: Inhibition of NF- κ B

Based on the extensive evidence for its parent compound, orientin, a primary anti-inflammatory mechanism of action for **Orientin-2''-O-p-trans-coumarate** is the inhibition of the canonical Nuclear Factor-kappa B (NF- κ B) signaling pathway.[\[10\]](#)[\[11\]](#)



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Putative inhibition of the NF-κB pathway by **Orientin-2''-O-p-trans-coumarate**.

Conclusion and Future Directions

Orientin-2''-O-p-trans-coumarate is a promising bioactive flavonoid with demonstrated cytoprotective and potent antioxidant activities. Data from its structural isomers strongly indicate a capacity for enzyme inhibition, particularly against xanthine oxidase, warranting further investigation for conditions like gout. While direct evidence is pending, its structural similarity to orientin suggests a high probability of significant anti-inflammatory and anticancer effects, likely mediated through pathways such as NF- κ B.

Future research should focus on generating specific quantitative data (IC_{50}/EC_{50}) for this compound across a range of assays, including antioxidant, anti-inflammatory (e.g., cytokine release), and antiproliferative studies on various cancer cell lines. Elucidating its precise mechanism of action through detailed cell signaling and molecular docking studies will be critical for advancing its potential as a lead compound in drug development.

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